molecular formula C12H15FN2 B8405303 Rac-2-[1-(2-fluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole

Rac-2-[1-(2-fluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole

Cat. No. B8405303
M. Wt: 206.26 g/mol
InChI Key: QVRZKOBIFQCHJX-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

rac-2-[1-(2-Fluoro-phenyl)-propyl]-4,5-dihydro-1H-imidazole was prepared from rac-2-(2-fluoro-phenyl)-butyronitrile and ethylene diamine in analogy to Example 19 b): light yellow powder; MS (ISP): 207.0 ((M+H)+.).
Name
rac-2-(2-fluoro-phenyl)-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH2:11][CH3:12])[C:9]#[N:10].[CH2:13](N)[CH2:14][NH2:15]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:9]1[NH:15][CH2:14][CH2:13][N:10]=1)[CH2:11][CH3:12]

Inputs

Step One
Name
rac-2-(2-fluoro-phenyl)-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C#N)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(CC)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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